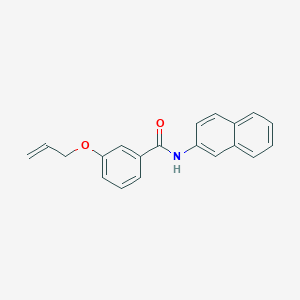
3-(allyloxy)-N-(2-naphthyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(allyloxy)-N-(2-naphthyl)benzamide, also known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANA is a benzamide derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-(allyloxy)-N-(2-naphthyl)benzamide is not fully understood. However, it has been suggested that 3-(allyloxy)-N-(2-naphthyl)benzamide may exert its cytotoxic effects by inducing apoptosis, a programmed cell death process. 3-(allyloxy)-N-(2-naphthyl)benzamide has been shown to activate caspase-3, a key enzyme involved in the apoptotic pathway. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
3-(allyloxy)-N-(2-naphthyl)benzamide has been reported to have various biochemical and physiological effects. 3-(allyloxy)-N-(2-naphthyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory activity. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3-(allyloxy)-N-(2-naphthyl)benzamide has several advantages for lab experiments. 3-(allyloxy)-N-(2-naphthyl)benzamide is a stable compound that can be easily synthesized with high purity. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been shown to exhibit low toxicity in animal models. However, 3-(allyloxy)-N-(2-naphthyl)benzamide has some limitations for lab experiments. 3-(allyloxy)-N-(2-naphthyl)benzamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics. 3-(allyloxy)-N-(2-naphthyl)benzamide also has poor permeability across the blood-brain barrier, which may limit its potential applications in neuroprotection.
Zukünftige Richtungen
There are several future directions for 3-(allyloxy)-N-(2-naphthyl)benzamide research. One potential direction is to investigate the structure-activity relationship of 3-(allyloxy)-N-(2-naphthyl)benzamide and its analogs to identify more potent and selective compounds for specific applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(allyloxy)-N-(2-naphthyl)benzamide in animal models and humans to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the mechanism of action of 3-(allyloxy)-N-(2-naphthyl)benzamide and its potential applications in different fields, such as cancer research and neuroprotection.
Conclusion
In conclusion, 3-(allyloxy)-N-(2-naphthyl)benzamide is a benzamide derivative that has potential applications in various fields, including cancer research, neuroprotection, and drug discovery. 3-(allyloxy)-N-(2-naphthyl)benzamide has been synthesized using different methods and has been shown to exhibit cytotoxic effects against cancer cells and neuroprotective effects in animal models. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to have anti-inflammatory activity and modulate various signaling pathways. 3-(allyloxy)-N-(2-naphthyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-(allyloxy)-N-(2-naphthyl)benzamide research, including investigating its structure-activity relationship and pharmacokinetics, and elucidating its mechanism of action.
Synthesemethoden
3-(allyloxy)-N-(2-naphthyl)benzamide has been synthesized using different methods, including the reaction of 2-naphthylamine and 3-(allyloxy)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-naphthylamine and 3-(allyloxy)benzoyl chloride in the presence of a base, such as triethylamine (TEA). Both methods have been reported to yield 3-(allyloxy)-N-(2-naphthyl)benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
3-(allyloxy)-N-(2-naphthyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. 3-(allyloxy)-N-(2-naphthyl)benzamide has been reported to exhibit cytotoxic effects against different cancer cell lines, including breast, colon, and lung cancer cells. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 3-(allyloxy)-N-(2-naphthyl)benzamide has been studied as a potential drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Produktname |
3-(allyloxy)-N-(2-naphthyl)benzamide |
|---|---|
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H17NO2/c1-2-12-23-19-9-5-8-17(14-19)20(22)21-18-11-10-15-6-3-4-7-16(15)13-18/h2-11,13-14H,1,12H2,(H,21,22) |
InChI-Schlüssel |
ZBDCLDRIELDMJG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)

![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)
